molecular formula C34H28N2O4S2 B8523856 2,2'-Bis(tosylamino)-1,1'-binaphthalene

2,2'-Bis(tosylamino)-1,1'-binaphthalene

Cat. No.: B8523856
M. Wt: 592.7 g/mol
InChI Key: IYCQECANPYCOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Bis(tosylamino)-1,1'-binaphthalene is a useful research compound. Its molecular formula is C34H28N2O4S2 and its molecular weight is 592.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C34H28N2O4S2

Molecular Weight

592.7 g/mol

IUPAC Name

4-methyl-N-[1-[2-[(4-methylphenyl)sulfonylamino]naphthalen-1-yl]naphthalen-2-yl]benzenesulfonamide

InChI

InChI=1S/C34H28N2O4S2/c1-23-11-17-27(18-12-23)41(37,38)35-31-21-15-25-7-3-5-9-29(25)33(31)34-30-10-6-4-8-26(30)16-22-32(34)36-42(39,40)28-19-13-24(2)14-20-28/h3-22,35-36H,1-2H3

InChI Key

IYCQECANPYCOIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)NS(=O)(=O)C6=CC=C(C=C6)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, to a solution in which 1,1′-binaphthyl-2,2′-diamine (0.5 mmol) was dissolved in pyridine (1 mL) was added p-toluenesulfonyl chloride (1.1 mmol) at room temperature, and the mixture was reacted for 5 to 12 hours with stirring. After completion of the reaction, the resulting red suspension was diluted with ethyl acetate, and back-extracted with 1N hydrochloric acid to remove pyridine. The resulting organic layer was dried with sodium sulfate to remove the solvent, and the residue was purified by column chromatography to obtain an objective substance as a pale yellow to white solid in more than 95% yield.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.1 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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